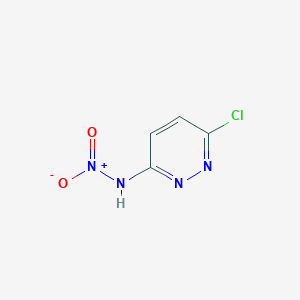

6-Chloro-N-nitropyridazin-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

61296-10-4 |

|---|---|

Molecular Formula |

C4H3ClN4O2 |

Molecular Weight |

174.54 g/mol |

IUPAC Name |

N-(6-chloropyridazin-3-yl)nitramide |

InChI |

InChI=1S/C4H3ClN4O2/c5-3-1-2-4(7-6-3)8-9(10)11/h1-2H,(H,7,8) |

InChI Key |

UJGJMUKTKKWYGW-UHFFFAOYSA-N |

SMILES |

C1=CC(=NN=C1N[N+](=O)[O-])Cl |

Canonical SMILES |

C1=CC(=NN=C1N[N+](=O)[O-])Cl |

Other CAS No. |

61296-10-4 |

Origin of Product |

United States |

Mechanistic Investigations and Chemical Transformations of 6 Chloro N Nitropyridazin 3 Amine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridazine (B1198779) Core

The pyridazine ring is inherently electron-deficient, and this characteristic is amplified by the presence of electron-withdrawing groups. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction of significant synthetic utility. wikipedia.orgmasterorganicchemistry.com

Regioselectivity and Kinetics of Halogen Displacement

The chlorine atom at the C6 position of 6-Chloro-N-nitropyridazin-3-amine is the primary site for nucleophilic attack. This high degree of regioselectivity is a result of the combined electron-withdrawing effects of the two nitrogen atoms within the pyridazine ring and the N-nitro amine substituent. These features stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the substitution process. wikipedia.orgmasterorganicchemistry.com Heterocycles like pyridines and pyridazines are particularly reactive towards nucleophilic aromatic substitution, especially when substituted at positions ortho or para to the ring nitrogens, as the negative charge can be effectively delocalized onto the nitrogen atom. wikipedia.orgyoutube.com

The kinetics of the halogen displacement are influenced by the nucleophile's strength and the solvent used. Stronger nucleophiles and polar aprotic solvents generally lead to faster reaction rates. For example, reactions with amines are common and may require heating to proceed efficiently. youtube.com

Table 1: Illustrative SNAr Reactions of this compound

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Amine | Aniline | 6-(Phenylamino)-N-nitropyridazin-3-amine |

| Thiol | Sodium thiophenoxide | 6-(Phenylthio)-N-nitropyridazin-3-amine |

| Alkoxide | Sodium methoxide | 6-Methoxy-N-nitropyridazin-3-amine |

Influence of Nitro and Amine Substituents on SNAr Reactivity

The N-nitro amine and chloro substituents are critical in modulating the pyridazine core's reactivity towards nucleophiles. The nitro group is a powerful electron-withdrawing group that activates aromatic rings for SNAr reactions. byjus.com In this compound, the N-nitro group exerts a strong electron-withdrawing effect, enhancing the electrophilicity of the C6 carbon and making it more susceptible to nucleophilic attack. ontosight.ai

While an amine group typically donates electron density to an aromatic ring, its modification to an N-nitro amine significantly alters its electronic contribution, making it strongly electron-withdrawing. This electronic "push-pull" dynamic is key to the compound's high reactivity in SNAr reactions.

Reactivity of the N-Nitro Amine Group

The N-nitro amine functionality is a significant feature of this compound, offering avenues for further chemical transformations.

Chemical Stability and Potential Decomposition Pathways

The N-nitro amine group is an energetic functionality. While generally stable, it can be sensitive to heat and strong acidic or basic conditions. A potential decomposition pathway is the loss of the nitro group, which could proceed to form the corresponding 6-chloropyridazin-3-amine. nih.gov

Transformations Involving Reduction or Derivatization of the N-Nitro Moiety

The N-nitro group can be selectively transformed, allowing for molecular diversification. A common transformation is its reduction to a hydrazine (B178648) derivative. For instance, catalytic hydrogenation can yield 1-(6-chloropyridazin-3-yl)hydrazine. rsc.org

Derivatization of the N-nitro amine can also be achieved. For example, N-nitro pyridazinones have been used as nitro-transfer reagents for the N-nitration of aliphatic secondary amines. researchgate.net Additionally, the synthesis of carbamates from pyridazinone derivatives has been reported, highlighting the potential for carbonyl-transfer reactions. nih.gov

Table 2: Transformations of the N-Nitro Amine Group

| Transformation | Reagent Example | Product Example |

|---|---|---|

| Reduction | H₂/Pd-C | 1-(6-Chloropyridazin-3-yl)hydrazine |

| Nitro-transfer | Secondary Amine | N-nitrated amine |

Ring Rearrangements and Contractions of Pyridazine Derivatives

While the pyridazine ring is generally stable, its derivatives can undergo rearrangements or contractions under specific conditions. For example, the formation of fused ring systems like imidazo[1,2-b]pyridazines can be achieved through the condensation of 3-amino-6-halopyridazines with α-bromoketones. nih.gov The presence of a halogen on the pyridazine ring can direct the site of alkylation, facilitating the synthesis of these bicyclic products. nih.gov

In some cases, carbocation intermediates can lead to ring expansions, where a smaller ring expands to a more stable, larger one. youtube.comyoutube.commasterorganicchemistry.comyoutube.com For instance, a cyclobutane (B1203170) ring adjacent to a carbocation can rearrange to a less strained cyclopentane (B165970) ring. masterorganicchemistry.com While specific examples involving this compound are not extensively documented, the principles of carbocation rearrangements and ring strain could be relevant in its more complex chemical transformations.

Formation of Alternative Heterocyclic Systems (e.g., Pyrazoles, Triazoles)

The transformation of the pyridazine ring into other heterocyclic systems represents a valuable strategy for the synthesis of novel molecular architectures. While direct transformations of this compound are not extensively documented, analogous reactions with substituted pyridazines provide insight into potential synthetic pathways.

The reaction of pyridazinone derivatives with hydrazine or substituted hydrazines can lead to the formation of substituted pyrazoles. researchgate.net For instance, certain pyridazinones, when treated with hydrazine, can be converted into the corresponding pyrazole (B372694) derivatives. researchgate.net This suggests a plausible route where the pyridazine ring of this compound or its derivatives could undergo ring transformation to a pyrazole core.

Furthermore, the synthesis of fused heterocyclic systems containing a triazole ring from chloropyridazine precursors is a well-established methodology. A series of 6,8-diaryl-1,2,4-triazolo[4,3-b]pyridazines have been successfully synthesized from appropriate chloropyridazines. nih.gov This transformation typically involves the reaction of the chloropyridazine with a hydrazine derivative, leading to the construction of the fused triazole ring. Research has also demonstrated the synthesis of various 1,2,4-triazolo[4,3-b]pyridazine-thione derivatives starting from 6-chloropyridazin-3(2H)-thione. researchgate.net These examples highlight the potential of the chloro and amino functionalities on the pyridazine ring to participate in cyclization reactions to form fused triazole systems.

The following table summarizes representative transformations of pyridazine derivatives into other heterocyclic systems, which could be conceptually applied to this compound.

| Starting Material | Reagent | Product | Reference |

| Substituted Pyridazinone | Hydrazine/Substituted Hydrazines | Substituted Pyrazoles | researchgate.net |

| Chloropyridazines | Hydrazine derivatives | 1,2,4-Triazolo[4,3-b]pyridazines | nih.gov |

| 6-Chloropyridazin-3(2H)-thione | Various reagents | Imidazo[1,2-b]pyridazine-thione, 1,2,4-Triazolo[4,3-b]pyridazine-thione | researchgate.net |

Electrophilic Reactivity of Substituted Pyridazines

The pyridazine ring is classified as an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic characteristic poses significant challenges to classical electrophilic aromatic substitution reactions.

The low reactivity of pyridazines towards electrophiles can be attributed to several factors. Firstly, the nitrogen atoms exert a strong electron-withdrawing inductive effect (-I effect), which deactivates the carbon atoms of the ring towards attack by electrophiles. uoanbar.edu.iq This is analogous to the deactivating effect of a nitro group on a benzene (B151609) ring. wikipedia.org Secondly, in the acidic conditions often required for electrophilic substitution, the basic nitrogen atoms are readily protonated, forming a pyridazinium cation. uoanbar.edu.iq The positive charge on the nitrogen further deactivates the ring, making it even less susceptible to electrophilic attack. uoanbar.edu.iq

Consequently, direct electrophilic substitutions on the pyridazine ring, such as nitration and halogenation, typically require harsh reaction conditions. uoanbar.edu.iq Friedel-Crafts alkylation and acylation reactions are generally unsuccessful as they lead to the addition of the electrophile at the nitrogen atom rather than on the ring carbons. wikipedia.org

Despite these challenges, electrophilic substitution on the pyridazine ring is not entirely unfeasible. The introduction of electron-donating substituents onto the ring can enhance its reactivity towards electrophiles. Furthermore, a common strategy to facilitate electrophilic substitution on pyridine (B92270), which can be extrapolated to pyridazine, is through the formation of the corresponding N-oxide. wikipedia.org The N-oxide group can act as an activating group, promoting substitution at specific positions on the ring. wikipedia.org Subsequent deoxygenation can then yield the substituted pyridazine.

The inherent reactivity preference for radical functionalization in pyridazines is at the C4/C5 positions. nih.gov While this is a different reaction type, it provides insight into the electronic nature of the pyridazine ring. For electrophilic substitution, theoretical studies and experimental observations on similar azines suggest that substitution, when it does occur, is most likely to happen at the positions with the highest electron density. uoanbar.edu.iqaklectures.com

The following table summarizes the challenges and potential solutions for electrophilic substitution on the pyridazine ring.

| Challenge | Reason | Potential Solution | Reference |

| Low reactivity | Electron-withdrawing effect of nitrogen atoms | Introduction of electron-donating substituents | uoanbar.edu.iq |

| Ring deactivation | Protonation of nitrogen in acidic media | Use of N-oxide derivatives | wikipedia.org |

| Unsuccessful Friedel-Crafts reactions | N-alkylation/acylation | Alternative synthetic routes | wikipedia.org |

Spectroscopic Characterization and Analytical Methodologies in Pyridazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a compound like 6-Chloro-N-nitropyridazin-3-amine, a suite of 1D and 2D NMR experiments would be required for complete structural assignment.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two adjacent protons on the pyridazine (B1198779) ring (H-4 and H-5). These protons would appear as doublets due to coupling with each other. Based on data from the parent compound, 3-Amino-6-chloro-pyridazine, these protons would likely resonate between 7.0 and 8.0 ppm. The introduction of the electron-withdrawing N-nitro group at the 3-position is expected to deshield the adjacent H-4 proton, shifting its resonance downfield.

The proton-decoupled ¹³C NMR spectrum would display four distinct signals for the four carbon atoms of the pyridazine ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the substituents. The carbon atom C-6, bonded to the electronegative chlorine, and C-3, bonded to the nitramine group, are expected to be the most deshielded. The carbons C-4 and C-5 would appear at higher field strengths. The specific chemical shifts can be predicted by considering the substituent effects on the pyridazine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-3 | - | 155 - 165 |

| H-4 | 7.5 - 8.0 (d) | 120 - 130 |

| H-5 | 7.2 - 7.7 (d) | 125 - 135 |

| C-6 | - | 145 - 155 |

Note: Predicted values are based on general substituent effects and data from analogous pyridazine structures. 'd' denotes a doublet.

While 1D NMR provides initial data, 2D NMR experiments are essential for definitive structural confirmation of substituted pyridazines. mdpi.com

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the H-4 and H-5 signals, confirming their scalar coupling and adjacency on the pyridazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to their attached carbons. It would show cross-peaks connecting the H-4 signal to the C-4 signal and the H-5 signal to the C-5 signal, allowing for the unambiguous assignment of these carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping longer-range connectivities (typically 2-3 bonds). For this compound, key correlations would be expected from H-5 to the substituted carbons C-3 and C-6. Similarly, H-4 would show a correlation to C-6. These correlations are instrumental in confirming the precise positions of the chloro and nitramine substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. For a planar molecule like this, a NOESY spectrum would show a cross-peak between H-4 and H-5, confirming their spatial proximity.

The choice of deuterated solvent can significantly influence the chemical shifts observed in an NMR spectrum. A study on a related compound, 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide, demonstrated that marked changes in proton chemical shifts (Δδ > 0.3 ppm) occur when switching from high-polarity solvents like DMSO-d₆ to low-polarity solvents like CDCl₃. bldpharm.com These solvent-induced shifts arise from specific solute-solvent interactions, such as hydrogen bonding or aromatic stacking. Such perturbations can be a useful tool, as changing the solvent can sometimes resolve overlapping signals in a complex spectrum, aiding in the complete assignment of resonances. bldpharm.commdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass, and therefore the molecular formula, of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental composition. spectrabase.com For this compound, the molecular formula is C₄H₃ClN₄O₂. HRMS would be used to confirm this composition by measuring its exact mass.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion. The presence of a chlorine atom results in a characteristic M+2 peak, where the intensity of the M+2 ion is approximately one-third that of the molecular ion (M+) peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (Da) |

| C₄H₃³⁵ClN₄O₂ | [M]⁺ | 189.9945 |

| C₄H₃³⁷ClN₄O₂ | [M+2]⁺ | 191.9915 |

| C₄H₄³⁵ClN₄O₂ | [M+H]⁺ | 191.0017 |

| C₄H₄³⁷ClN₄O₂ | [(M+H)+2]⁺ | 193.0000 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be characterized by absorptions corresponding to the pyridazine ring and the nitramine functional group.

The pyridazine ring itself gives rise to several characteristic bands, including C-H stretching, C=N stretching, and C=C stretching vibrations. The most diagnostic peaks, however, would arise from the N-nitroamine group. The nitro group (NO₂) typically exhibits two strong, characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Pyridazine Ring (C=N, C=C) | Stretch | 1400 - 1600 | Medium-Strong |

| Nitroamine (NO₂) | Asymmetric Stretch | 1530 - 1570 | Strong |

| Nitroamine (NO₂) | Symmetric Stretch | 1280 - 1320 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium |

Note: Predicted values are based on typical frequency ranges for these functional groups.

Chromatographic Separation Techniques

In the field of pyridazine research, chromatographic techniques are indispensable for the separation, purification, and analysis of synthesized compounds. The structural diversity of pyridazine derivatives necessitates robust and versatile separation methodologies to ensure the purity and identity of target molecules, which is a prerequisite for accurate spectroscopic characterization and further application.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pyridazine compounds, including halogenated and nitro-substituted derivatives like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, byproducts, and other impurities that may arise during synthesis.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analyses. In this technique, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For polar and potentially ionizable compounds like aminopyridazines, controlling the pH of the mobile phase with a buffer is often crucial for achieving good peak shape and reproducible retention times nih.gov.

The selection of the stationary phase is critical. While C18 columns are widely used, other phases can offer different selectivity for halogenated aromatic compounds. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns, for instance, can provide alternative pi-pi and dipole-dipole interactions, which may be advantageous for separating isomers or closely related halogenated structures chromforum.org.

Detection is most commonly performed using an ultraviolet-visible (UV-Vis) detector, often a Diode Array Detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously. This is particularly useful for pyridazine derivatives that typically possess strong UV chromophores due to their aromatic nature mdpi.comnih.gov. Wavelengths such as 230 nm and 254 nm are frequently employed for purity determination mdpi.com.

The data generated from HPLC analysis, specifically the retention time and peak area, allows for the qualitative identification and quantitative purity assessment of the compound. A validated HPLC method provides critical data on selectivity, precision, accuracy, and linearity, ensuring reliable purity evaluation nih.govptfarm.pl.

| Parameter | Example 1: Analysis of a Chloro-Nitro Pyridine (B92270) Derivative mdpi.com | Example 2: Analysis of a Pyridazine Derivative nih.gov | Example 3: General Method for Pyridine Derivatives nih.gov |

| Column | Phenomenex Luna® C8 (150 mm × 4.6 mm, 5 µm) | Lux Amylose-2® (50 mm × 4.6 mm, 3 µm) | LiChrosorb® RP-18 (250 x 4.0 mm, 5 µm) |

| Mobile Phase | A: MethanolB: 0.01 M KH₂PO₄ Buffer, pH 2.3 | n-Hexane/Isopropanol (IPA) or Acetonitrile (MeCN)/IPA | Acetonitrile/Phosphate Buffer, pH 2.0 |

| Elution Mode | Gradient | Isocratic (e.g., MeCN/IPA 90:10) | Isocratic |

| Flow Rate | 1.5 mL/min | 1.0 mL/min | Not Specified |

| Detection | DAD (254 nm and 230 nm) | UV (250 nm) | UV (239 nm) |

| Temperature | Not Specified | 40 °C | Not Specified |

| Injection Volume | 10 µL | 10 µL | Not Specified |

This interactive table summarizes typical HPLC conditions used for the analysis of pyridazine and related heterocyclic compounds, based on published research findings.

Preparative Chromatography for Scale-Up Purification

Following successful synthesis and initial purity assessment by analytical HPLC, preparative chromatography is employed to purify larger quantities of the target compound, such as this compound, for subsequent structural elucidation and research applications. The goal is to isolate the compound of interest from unreacted starting materials, reagents, and reaction byproducts with high purity and recovery nih.gov.

The process typically begins with flash chromatography, a rapid and lower-resolution technique that uses a silica (B1680970) gel stationary phase and a solvent gradient (e.g., ethyl acetate/methanol) for the initial cleanup of the crude reaction mixture mdpi.comliberty.edu. This step removes the bulk of impurities and provides a partially purified product.

For final, high-purity isolation, preparative HPLC is the method of choice nih.gov. This technique operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to handle milligram to gram quantities of material knauer.net. The transition from an analytical method to a preparative one, known as "scale-up," is a systematic process. Key parameters such as the column's internal diameter, particle size of the stationary phase, flow rate, and injection volume are proportionally increased to maintain the separation profile achieved at the analytical scale knauer.netchromatographyonline.com.

In a typical scale-up workflow:

An optimized analytical method is developed.

A loading study is performed on the analytical column to determine the maximum sample amount that can be injected without compromising separation quality chromatographyonline.com.

Parameters are mathematically scaled for the larger preparative column. For instance, the flow rate is increased proportionally to the square of the ratio of the column diameters to maintain the same linear velocity of the mobile phase chromatographyonline.com.

The purification is performed on the preparative system, and fractions are collected as they elute from the column. Fractionation can be triggered by time, UV signal, or mass spectrometry (MS) detection chromatographyonline.comtarosdiscovery.com.

The collected fractions containing the pure compound are combined, the solvent is evaporated, and the purity of the final product is confirmed using the original analytical HPLC method knauer.net.

This systematic approach allows for the efficient isolation of highly pure pyridazine compounds, which is essential for obtaining reliable data from spectroscopic analyses and other downstream experiments.

| Parameter | Analytical Scale knauer.net | Preparative Scale knauer.netchromatographyonline.com |

| Column I.D. | Typically 2.1 - 4.6 mm | Typically 10 - 50 mm or larger |

| Particle Size | Typically 1.7 - 5 µm | Typically 5 - 10 µm or larger |

| Flow Rate | 0.2 - 1.5 mL/min | 10 - 100+ mL/min |

| Sample Load | Nanogram (ng) to low microgram (µg) | Milligram (mg) to gram (g) |

| Objective | Purity analysis, quantification | Isolation and purification |

This interactive table compares typical parameters for analytical and preparative HPLC, illustrating the changes required for scaling up the purification process.

Computational and Theoretical Approaches to 6 Chloro N Nitropyridazin 3 Amine Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 6-Chloro-N-nitropyridazin-3-amine. Methods such as Density Functional Theory (DFT) are employed to investigate the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

The distribution of electron density, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis provide further details about the electronic landscape of the molecule. MEP maps are particularly useful for identifying sites that are prone to electrophilic and nucleophilic attack. NBO analysis helps in understanding the charge distribution and the nature of intramolecular interactions. For similar compounds, such as halogen-substituted pyrazine-2-carboxamides, NBO analysis has been used to study donor-acceptor interactions. chemrxiv.org

Table 1: Calculated Electronic Properties of a Related Compound (Illustrative)

| Parameter | Value | Method |

|---|---|---|

| HOMO Energy | -6.8 eV | DFT/B3LYP |

| LUMO Energy | -2.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 4.3 eV | DFT/B3LYP |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific calculations for this compound are not publicly available.

Mechanistic Pathway Elucidation through Computational Modeling

For instance, in the context of nucleophilic aromatic substitution reactions, which are common for chloro-substituted pyridazines, computational modeling can help to determine the preferred reaction pathway. The activation energy barriers for different possible mechanisms can be calculated to predict the most likely outcome of a reaction. The nitro group in similar compounds is known to activate the chloropyridine moiety for nucleophilic aromatic displacement. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters for this compound, which can aid in its experimental characterization. Techniques like Time-Dependent Density Functional Theory (TD-DFT) are used to predict UV-Vis absorption spectra, including excitation energies and oscillator strengths. mpg.de This can help in understanding the electronic transitions within the molecule.

Vibrational spectroscopy, including infrared (IR) and Raman spectra, can also be simulated. The calculated vibrational frequencies and intensities can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to different functional groups within the molecule. For a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, spectral characterization was performed using FT-IR and FT-Raman spectroscopic methods alongside DFT computations. chemrxiv.org

Table 2: Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| UV-Vis | λmax | 280 nm |

| IR | C-Cl stretch | 750 cm⁻¹ |

| IR | N-O stretch (nitro group) | 1550 cm⁻¹, 1350 cm⁻¹ |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific calculations for this compound are not publicly available.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. By systematically rotating the rotatable bonds and calculating the corresponding energies, the most stable conformations of the molecule can be identified. This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or a chemical reaction.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. These simulations can reveal how the molecule moves, vibrates, and interacts with its environment, such as a solvent. MD simulations are also used to explore the conformational landscape and to study the stability of different conformers. In studies of similar molecules, MD simulations have been used to investigate reactive properties. chemrxiv.org

In Silico Studies of Molecular Interactions Relevant to Chemical Transformations

In silico studies, such as molecular docking, are used to investigate the interactions between this compound and other molecules. This is particularly relevant for understanding its potential as a reactant in various chemical transformations. For example, docking studies can predict how the molecule might bind to the active site of an enzyme or a catalyst, providing insights into potential reaction mechanisms.

These studies can also be used to understand intermolecular interactions, such as hydrogen bonding and van der Waals forces, which can influence the molecule's physical properties and reactivity. For related nitropyridine derivatives, intramolecular hydrogen bonds have been shown to stabilize the molecular structure. mdpi.comnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide |

| 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine |

Advanced Synthetic Applications and Functional Material Precursors

Utilization as a Building Block for Complex Polyheterocyclic Compounds

There are no documented examples of 6-Chloro-N-nitropyridazin-3-amine being used as a precursor or intermediate in the synthesis of polyheterocyclic systems. The reactivity of the chloro, amino, and N-nitro groups on this specific pyridazine (B1198779) scaffold has not been reported, precluding any discussion of its potential for constructing fused or linked heterocyclic frameworks.

Exploration of Structural Modifications and Diversification Strategies for Synthetic Purposes

As there is no foundational research on this compound, there is likewise no information regarding strategies for its structural modification or diversification. The exploration of its chemical space for synthetic applications remains an uninvestigated area.

Emerging Trends and Future Research Perspectives

Innovations in Catalysis for Pyridazine (B1198779) Synthesis

The synthesis of the pyridazine core and its derivatives, including the precursors to 6-Chloro-N-nitropyridazin-3-amine, is benefiting significantly from innovations in catalysis. Modern synthetic strategies are moving away from harsh reaction conditions towards more efficient and selective catalytic methods.

Transition-Metal Catalysis: Transition metals like palladium, copper, rhodium, and iridium are at the forefront of modern organic synthesis, enabling reactions that were previously challenging. mdpi.comacs.orgacs.org For pyridazine synthesis, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in functionalizing the pyridazine ring. mdpi.comineosopen.org For instance, the synthesis of aryl-substituted pyridazines often employs a palladium catalyst to couple a chloropyridazine with a boronic acid. mdpi.com Copper-catalyzed reactions, including domino reactions and aerobic oxidative amination, also provide efficient routes to functionalized pyridazines and related heterocycles. beilstein-journals.orgorganic-chemistry.org The development of novel chiral iridium catalysts (Ir-PSA) has shown high efficiency and stereoselectivity in the synthesis of chiral amines, a methodology that could be adapted for producing chiral pyridazine derivatives. nih.gov

Nanocatalysis: A significant trend is the use of metallic nanoparticles as recyclable, heterogeneous catalysts. nih.govresearchgate.net Nanocatalysts, such as those based on copper oxide, zinc sulfide, or titanium dioxide, offer high efficiency and selectivity in the synthesis of heterocyclic compounds like pyrazoles and pyrimidines, often under milder, solvent-free conditions. nih.gov These catalysts provide a large surface area, which can enhance reaction rates, and their heterogeneous nature simplifies product purification and catalyst reuse, aligning with green chemistry principles. researchgate.net

Ionic Liquids: Ionic liquids are increasingly used as both solvents and catalysts in organic synthesis. japsonline.comnih.govui.ac.id Their low volatility and ability to dissolve a wide range of reactants and catalysts make them attractive green alternatives to traditional organic solvents. japsonline.com In the context of heterocycle synthesis, imidazolium (B1220033) and l-proline (B1679175) nitrate-based ionic liquids have been shown to effectively catalyze multicomponent reactions to produce pyrimidine (B1678525) and pyridazine derivatives, often with improved yields and simplified work-up procedures. japsonline.comui.ac.idconsensus.appjapsonline.com

Development of Sustainable and Atom-Economical Synthetic Routes

In line with the principles of green chemistry, there is a strong emphasis on developing synthetic pathways that are both sustainable and atom-economical. This involves maximizing the incorporation of all starting materials into the final product, minimizing waste, and using environmentally benign conditions.

Multicomponent Reactions (MCRs): MCRs are a cornerstone of sustainable synthesis, allowing for the construction of complex molecules like pyridazines in a single step from three or more starting materials. bohrium.comnih.govresearchgate.net This approach is inherently efficient, reducing reaction times, energy consumption, and the generation of byproducts. nih.gov MCRs have been successfully employed for the one-pot synthesis of various pyridine (B92270) and fused pyridazine derivatives, offering high yields and atom economy. bohrium.comresearchgate.netbohrium.com

Alternative Energy Sources: Microwave (MW) and ultrasound (US) irradiation are increasingly used as non-conventional energy sources to accelerate organic reactions. nih.govresearchgate.netyoutube.comeurekaselect.com These techniques often lead to dramatically shorter reaction times, higher yields, and improved product purity compared to conventional heating. nih.govresearchgate.net Ultrasound-assisted synthesis has been applied to the creation of pyridazine derivatives in water, a green solvent, without the need for a catalyst. nih.gov The combination of ultrasound and microwave assistance is also being explored as a novel approach to further enhance reaction efficiency. researchgate.net

Green Solvents: The choice of solvent is critical for sustainable synthesis. There is a move away from volatile and toxic organic solvents towards greener alternatives like water, ethanol, or bio-based solvents such as eucalyptol. researchgate.netbohrium.comnih.gov Solvent-free, or neat, reaction conditions represent an ideal scenario, which has been achieved for some multicomponent reactions, including those assisted by blue LED light for pyridine synthesis. rsc.orgnih.govresearchgate.net

Synergistic Application of Experimental and Computational Methods

The integration of experimental research with computational chemistry, particularly Density Functional Theory (DFT), has become a powerful strategy for advancing heterocyclic chemistry. acs.orgmdpi.comtandfonline.comacs.org This synergistic approach provides deep insights that are often unattainable through experiments alone. rsc.org

Mechanism Elucidation: DFT calculations are routinely used to model reaction pathways, calculate activation energies, and visualize transition states. rsc.orgresearchgate.net This allows researchers to understand the intricate mechanisms of complex reactions, such as the regioselectivity observed in the cycloaddition reactions used to form pyridazine rings. rsc.org For example, DFT studies have been used to explain the product selectivity in Rh(III)-catalyzed heterocycle formation and to verify the presence of intermediates like the Meisenheimer complex in nucleophilic aromatic substitution reactions on chloropyridines. acs.orgresearchgate.net

Property Prediction: Computational methods can predict the electronic structure, electron distribution, dipole moments, and other molecular properties of compounds like this compound. mdpi.com By modeling frontier molecular orbitals (FMOs) and natural bond orbitals (NBOs), scientists can understand intramolecular charge transfer and predict the reactivity of different sites on the molecule. tandfonline.com This predictive power is crucial for designing new derivatives with desired electronic or optical properties.

Rational Design: The insights gained from computational studies enable the rational design of new experiments and novel molecules. By predicting the reactivity and stability of various N-nitrosamines or the effect of different substituents on a pyridazine core, researchers can focus their synthetic efforts on the most promising candidates, accelerating the discovery process. mdpi.comnih.gov

Exploration of Novel Chemical Reactivity Patterns for this compound

The unique combination of functional groups in this compound—a chloro substituent, a pyridazine ring, and a nitroamino group—suggests a rich and complex reactivity profile that is a subject of ongoing research interest.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position of the electron-deficient pyridazine ring is a prime site for nucleophilic aromatic substitution. The pyridazine nitrogen atoms strongly withdraw electron density from the ring, facilitating attack by nucleophiles. nih.govstackexchange.com This reaction allows for the introduction of a wide variety of functional groups by displacing the chloride ion. Studies on related chloropyridazines and other chloroazines have shown that they readily react with nucleophiles like amines, bisulfides, and polysulfides. nih.govnih.govlookchem.comfigshare.com The synthesis of 6-methoxy-pyridazin-3-ylamine from 6-chloropyridazin-3-amine and methanol (B129727) is a documented example of this reactivity. guidechem.com

Reactivity of the N-Nitroamino Group: The N-nitroamino (-NHNO₂) functionality, also known as a nitramide (B1216842), is less common than C-nitro groups and exhibits distinct reactivity. This group is known to be involved in several types of transformations:

Denitration: The N-NO₂ bond can be cleaved under certain conditions, a process known as denitration, which can occur reversibly in acidic media. sci-hub.se

Oxidation/Reduction: N-nitrosamines can be oxidized to their corresponding nitramines. nih.gov Conversely, the nitro group can be reduced to explore further derivatization.

Rearrangement: Aromatic N-nitrosamines are known to undergo the Fischer-Hepp rearrangement in acid, where the nitroso group migrates to the aromatic ring. sci-hub.se While this compound is a nitramine, not a nitrosamine, the potential for rearrangements of the nitro group under various conditions remains an area for exploration.

Electrophilic and Nucleophilic Reactions: The N-nitroamino group influences the electronic properties of the entire molecule. While N-nitrosamines can react with electrophiles at the oxygen atom, the reactivity of the nitramide group in this specific heterocyclic context is a subject for further investigation. nih.govacs.org

The interplay between the electron-withdrawing pyridazine ring, the displaceable chlorine, and the reactive N-nitro group makes this compound a versatile scaffold for the synthesis of more complex heterocyclic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.